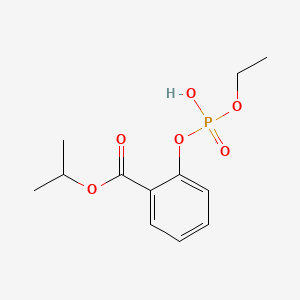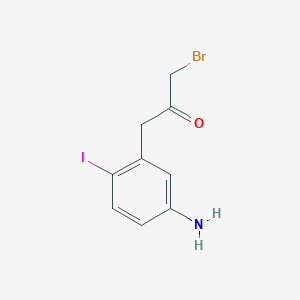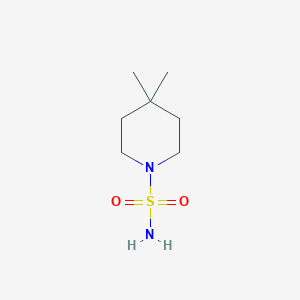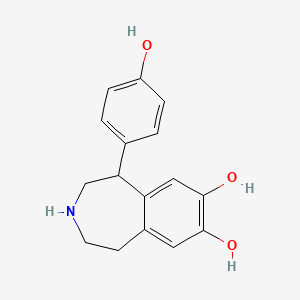
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with the molecular formula C15H24NO4PS and a molecular weight of 345.394 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety esterified with an ethoxyhydroxyphosphinyl group and a 1-methylethyl ester group. It is also referred to by other names such as Isophenphos, Amaze, Amidocid, Oftanol, Pryfon, and Isofenphos .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester typically involves the esterification of benzoic acid with the appropriate alcohol and phosphinylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or distillation to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzoic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid esters .
Scientific Research Applications
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester include:
- Benzoic acid, 2-((aminomethoxyphosphinothioyl)oxy)-, 1-methylethyl ester
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
101946-10-5 |
|---|---|
Molecular Formula |
C12H17O6P |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
propan-2-yl 2-[ethoxy(hydroxy)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C12H17O6P/c1-4-16-19(14,15)18-11-8-6-5-7-10(11)12(13)17-9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
FWJVGCSBALPMMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OC1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)





![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)






